A Methodological & Predictive Guide to the Solubility Profile of 5-Methylisoquinolin-3-ol
A Methodological & Predictive Guide to the Solubility Profile of 5-Methylisoquinolin-3-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 5-Methylisoquinolin-3-ol, a derivative of the isoquinoline scaffold, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive framework for understanding and experimentally determining its solubility profile across a spectrum of polar and non-polar solvents. In the absence of extensive empirical data for this specific molecule, this paper establishes a predictive analysis based on first principles of molecular structure and intermolecular forces. It further outlines a detailed, self-validating experimental protocol using the gold-standard isothermal shake-flask method, providing researchers and drug development professionals with the theoretical and practical tools necessary for its characterization.
Introduction: The Significance of 5-Methylisoquinolin-3-ol
The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids, such as morphine and papaverine, and synthetic compounds with diverse pharmacological activities.[1][2] The specific functionalization of this scaffold, as seen in 5-Methylisoquinolin-3-ol, can significantly alter its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount for:
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Drug Formulation: Developing suitable delivery systems, whether aqueous solutions for intravenous administration or non-polar formulations for oral or transdermal routes.
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Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
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Pharmacokinetic Profiling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties, as solubility directly impacts absorption.[3]
This document serves as a technical guide to both predict and systematically measure the solubility of 5-Methylisoquinolin-3-ol.
Theoretical Principles of Solubility: A Molecular-Level Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level.[4][5] The overall solubility is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[6][7]
Let's dissect the structure of 5-Methylisoquinolin-3-ol to predict its behavior:
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Isoquinoline Core: This bicyclic aromatic system is predominantly non-polar and capable of engaging in weak van der Waals forces (specifically, London dispersion forces). This part of the molecule will favor solubility in non-polar solvents.[8][9]
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Hydroxyl (-OH) Group (at position 3): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen). This feature will strongly promote solubility in polar protic solvents like water and alcohols.[10]
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Methyl (-CH3) Group (at position 5): This is a non-polar, hydrophobic group that contributes to the molecule's overall lipophilicity through van der Waals interactions.
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Nitrogen Atom (at position 2): The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor, contributing to the molecule's polarity and allowing for interactions with polar solvents.[9]
Predicted Solubility Profile
Based on the structural analysis, we can predict the relative solubility of 5-Methylisoquinolin-3-ol in a curated set of representative solvents. Quantitative solubility prediction for novel compounds without experimental data for model training can be challenging, but a qualitative and semi-quantitative estimation provides a crucial starting point for experimental design.[11][12]
| Solvent | Class | Polarity Index | Key Solute-Solvent Interactions | Predicted Relative Solubility |
| Water | Polar Protic | 9.0 | Strong H-Bonding (solute -OH, N:) | Moderate |
| Methanol | Polar Protic | 5.1 | Strong H-Bonding, VdW with methyl | High |
| Ethanol | Polar Protic | 5.2 | Strong H-Bonding, VdW with ethyl | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | H-Bond Acceptor, Dipole-Dipole | High |
| Acetonitrile | Polar Aprotic | 5.8 | Dipole-Dipole | Moderate to Low |
| Dichloromethane (DCM) | Non-Polar | 3.1 | Dipole-Dipole, VdW | Moderate |
| Toluene | Non-Polar | 2.4 | VdW (π-stacking with aromatic rings) | Moderate to Low |
| Hexane | Non-Polar | 0.0 | VdW only | Very Low |
Polarity Index values are common relative measures; sources may vary slightly.[13]
Experimental Protocol: Isothermal Shake-Flask Method
To empirically validate the predicted profile, the OECD Guideline 105 Shake-Flask Method is the most robust and widely accepted approach for compounds with solubility expected to be above 0.01 g/L.[14][15][16] This method establishes a thermodynamic equilibrium to determine the saturation solubility.
Materials and Reagents
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5-Methylisoquinolin-3-ol (high purity, >99%)
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Selected solvents (HPLC grade or equivalent)
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Deionized water (18.2 MΩ·cm)
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Volumetric flasks, glass vials with screw caps, syringes, and syringe filters (0.22 µm, solvent-compatible)
Equipment
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Analytical balance (±0.01 mg)
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Isothermal shaker/incubator or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Calibrated pH meter (for aqueous solutions)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge
Step-by-Step Procedure
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Preparation: Add an excess amount of 5-Methylisoquinolin-3-ol to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
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Solvent Addition: Add a precise volume of each selected solvent to its respective vial.
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Equilibration: Tightly cap the vials and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a preliminary period of 24 hours.
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Equilibrium Confirmation: After 24 hours, stop agitation and allow the solutions to stand for 1 hour for undissolved solid to settle. Carefully sample the supernatant. Return the vials to the shaker for another 24 hours (total 48 hours). Sample again.
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Phase Separation: Prior to analysis, the undissolved solid must be removed. Centrifuge the sample vials at high speed (e.g., 10,000 rpm for 15 minutes).
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Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This two-step process minimizes the transfer of microcrystals.[14]
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Dilution: If necessary, accurately dilute the saturated solution with the appropriate solvent to bring its concentration within the linear range of the analytical method.
Sample Analysis (HPLC-UV)
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Method Development: Develop a reverse-phase HPLC method capable of resolving 5-Methylisoquinolin-3-ol from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
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Calibration: Prepare a series of standard solutions of 5-Methylisoquinolin-3-ol of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against concentration.
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Quantification: Inject the filtered, diluted samples from the solubility experiment and determine their concentration from the calibration curve.
Data Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = C * DF
Where:
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C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).
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DF is the dilution factor.
The experiment should be performed in triplicate. The reported solubility is the mean of concentrations from samples where equilibrium has been confirmed (i.e., the 24-hour and 48-hour results are within acceptable variance, e.g., <5%).
Visualization of Processes and Interactions
Diagrams help clarify complex workflows and molecular relationships.
Caption: Isothermal Shake-Flask Experimental Workflow.
Caption: Predicted Intermolecular Forces with Solvents.
Conclusion
5-Methylisoquinolin-3-ol is an amphiphilic molecule with a solubility profile that is highly sensitive to the surrounding solvent environment. Theoretical analysis predicts the highest solubility in polar solvents capable of hydrogen bonding, such as methanol, ethanol, and DMSO, due to the presence of the hydroxyl group and ring nitrogen. Conversely, solubility is expected to be very low in aliphatic non-polar solvents like hexane. The provided isothermal shake-flask protocol offers a robust, industry-standard methodology for obtaining precise, empirical solubility data. This combined predictive and experimental framework provides drug development scientists with the necessary tools to effectively characterize and formulate this promising chemical entity.
References
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StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link][10]
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